
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Overview
Description
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Pomeranz–Fritsch cyclization, which can be performed using silyl triflate and a sterically encumbered pyridine base to activate acetals under milder, more chemoselective conditions .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are favored for their efficiency and sustainability in large-scale synthesis .
Chemical Reactions Analysis
Esterification and Hydrolysis
The ethyl ester group undergoes hydrolysis or transesterification under acidic/basic conditions, enabling downstream modifications.
Key Observations :
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Hydrolysis : Treatment with aqueous LiOH converts the ethyl ester to a carboxylic acid derivative (6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) .
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Transesterification : Reacts with alcohols (e.g., methanol) in the presence of catalytic acid to form alternative esters.
Functionalization at the Hydroxyl Group
The hydroxyl group at position 6 participates in etherification and acylation reactions.
These modifications are critical for optimizing pharmacokinetic properties in medicinal chemistry .
PPARγ Agonist/Antagonist Activity Modulation
Structural modifications influence biological activity:
The ethyl ester itself shows intermediate activity, suggesting its role as a prodrug .
Complexation and Salt Formation
As a hydrochloride salt, the compound interacts with bases to form free amines or with metal ions to generate coordination complexes.
Example :
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Reaction with NaHCO₃ yields the free base (ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate), which can further react with transition metals .
Biological Alkylation and Reductive Amination
The secondary amine in the tetrahydroisoquinoline core participates in:
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Alkylation : With aldehydes/ketones under reductive conditions (e.g., NaBH(OAc)₃) .
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Schiff base formation : Reacts with carbonyl compounds to form imines, useful in combinatorial chemistry .
Stability and Storage Considerations
The hydrochloride salt is hygroscopic and requires storage at 2–8°C under inert gas to prevent decomposition .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Agents:
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride may serve as a precursor for synthesizing compounds that inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition could enhance dopaminergic signaling and provide therapeutic benefits in Parkinson's disease management .
2. Antidepressant Activity:
Studies have suggested that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems associated with mood regulation. The compound may exhibit antidepressant-like effects by interacting with serotonin and dopamine receptors . Its structural similarity to known psychoactive substances positions it as a candidate for further investigation into new antidepressant therapies.
Synthetic Methodologies
1. Synthesis of Complex Molecules:
this compound serves as an important intermediate in the synthesis of various bioactive molecules. The compound can undergo functional group transformations to yield diverse derivatives with potential pharmacological activities. For instance, it can be utilized in the synthesis of novel dual-target compounds that act on both mu-opioid and dopamine D3 receptors .
2. Diastereoselective Synthesis:
The compound is also relevant in the Pomeranz–Fritsch–Bobbitt reaction for synthesizing complex isoquinoline structures. This reaction allows for the formation of diastereomers with specific stereochemical configurations that are crucial for biological activity . The ability to selectively synthesize these compounds enhances the potential for drug discovery.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in neuroinflammatory processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl ester and hydroxyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups instead of hydroxyl groups.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group attached to the nitrogen atom.
Uniqueness
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and hydroxyl groups allows for diverse chemical modifications and potential therapeutic applications .
Biological Activity
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS Number: 128073-50-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆ClNO₃
- Molecular Weight : 257.71 g/mol
- Purity : ≥95%
- CAS Number : 128073-50-7
1. Antiviral Properties
Recent studies have highlighted the compound's antiviral potential, particularly against SARS-CoV-2. A study demonstrated that related tetrahydroisoquinoline derivatives exhibited significant antiviral activity in vitro. For instance, a compound structurally similar to ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline showed an effective concentration (EC50) of 2.78 μM against SARS-CoV-2 in Calu-3 human lung cells, outperforming chloroquine (CQ) in terms of potency .
2. Antimicrobial Activity
Tetrahydroisoquinolines are known for their broad-spectrum antimicrobial properties. Research indicates that compounds within this class can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria . This suggests potential applications in treating infections caused by resistant strains.
The mechanisms through which ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects include:
- Inhibition of Viral Replication : The compound appears to interfere with post-entry viral replication processes rather than preventing viral entry into host cells .
- Enzyme Inhibition : Its ability to inhibit enzymes like NDM-1 indicates a role in disrupting bacterial metabolism and survival mechanisms .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?
The synthesis typically involves cyclization reactions of substituted phenethylamine precursors. A common approach includes:
- Step 1 : Condensation of 3,4-dimethoxyphenethylamine with an ethyl glyoxylate derivative under acidic conditions to form the tetrahydroisoquinoline core.
- Step 2 : Demethylation of the 6-methoxy group using hydrobromic acid (HBr) or boron tribromide (BBr₃) to introduce the hydroxyl group.
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol/water mixture).
Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL . For example, analogous tetrahydroisoquinoline derivatives exhibit half-boat conformations in the six-membered ring .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., hydroxyl at C6, ester at C3). Aromatic protons appear as singlets (C6-OH) at δ ~6.5–6.7 ppm, while ester carbonyls resonate at δ ~170 ppm in ¹³C NMR .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ~284.7 g/mol for C₁₃H₁₈ClNO₄).
Q. What purification methods are optimal for isolating the hydrochloride salt?
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences between the free base and hydrochloride salt.
- Ion-exchange chromatography : Employ strong cation-exchange resins (e.g., Dowex 50W) to isolate the protonated form .
Advanced Research Questions
Q. How does the compound’s conformation influence its biological activity?
The tetrahydroisoquinoline ring adopts a half-boat conformation , as observed in X-ray structures of analogous compounds. This conformation exposes the hydroxyl and ester groups for interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT or MD simulations) can model how substituent stereochemistry (e.g., C3 ester orientation) affects binding affinity .
Q. What analytical strategies resolve data contradictions in stability studies?
- For pH-dependent degradation : Use HPLC-MS to identify degradation products. For example, acidic conditions may hydrolyze the ester group to a carboxylic acid (~10% degradation after 24 hours at pH 2).
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (~200–220°C). Discrepancies between theoretical and experimental stability may arise from residual solvents or polymorphic forms, which are clarified via PXRD .
Q. How can interaction studies with biological targets be designed?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) and measure binding kinetics (KD ~1–10 µM).
- Molecular docking : Use software like AutoDock Vina to predict binding poses. The hydroxyl group at C6 often forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in active sites) .
- Competitive assays : Compare IC50 values against known inhibitors to assess specificity .
Q. What methodologies optimize storage conditions for long-term stability?
Properties
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11;/h3-5,11,13-14H,2,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCLUOFAUVWDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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